Succinimide, N-(4-methyl-1-piperazinylmethyl)-
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Overview
Description
Succinimide, N-(4-methyl-1-piperazinylmethyl)-: is a chemical compound with the molecular formula C₁₀H₁₈N₂O₂. It is a derivative of succinimide, where the hydrogen atom on the nitrogen is replaced by a 4-methyl-1-piperazinylmethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimide, N-(4-methyl-1-piperazinylmethyl)- typically involves the reaction of succinimide with 4-methyl-1-piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of Succinimide, N-(4-methyl-1-piperazinylmethyl)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Succinimide, N-(4-methyl-1-piperazinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazinylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted succinimide compounds. These products have significant applications in various chemical and pharmaceutical processes .
Scientific Research Applications
Succinimide, N-(4-methyl-1-piperazinylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: It has potential therapeutic applications, particularly in the development of anticonvulsant and antipsychotic drugs.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Succinimide, N-(4-methyl-1-piperazinylmethyl)- involves its interaction with specific molecular targets and pathways. It binds to voltage-sensitive calcium channels, modulating their activity and affecting calcium ion influx into cells. This modulation influences various cellular processes, including neurotransmitter release, gene expression, and cell motility .
Comparison with Similar Compounds
Similar Compounds
Succinimide: The parent compound, used in similar applications but lacks the piperazinylmethyl group.
Methsuximide: An anticonvulsant drug with a similar succinimide core structure.
Phensuximide: Another anticonvulsant with structural similarities to Succinimide, N-(4-methyl-1-piperazinylmethyl)-.
Uniqueness
Succinimide, N-(4-methyl-1-piperazinylmethyl)- is unique due to the presence of the 4-methyl-1-piperazinylmethyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and broadens its range of applications compared to its parent compound and other similar derivatives .
Properties
CAS No. |
38221-40-8 |
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Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H17N3O2/c1-11-4-6-12(7-5-11)8-13-9(14)2-3-10(13)15/h2-8H2,1H3 |
InChI Key |
KBYIGOZJUBSJGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C(=O)CCC2=O |
Origin of Product |
United States |
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